N-(2,3-dimethylphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide

Description

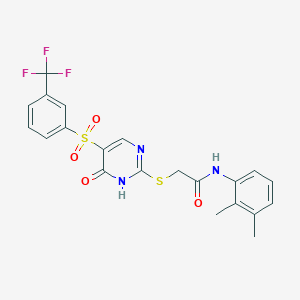

The compound N-(2,3-dimethylphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide features a 1,6-dihydropyrimidin-6-one core modified with a sulfonyl group at position 5 (derived from 3-(trifluoromethyl)phenyl) and a thioacetamide moiety at position 2, linked to a 2,3-dimethylphenyl group. This structure combines electron-withdrawing (sulfonyl, trifluoromethyl) and hydrophobic (dimethylphenyl) substituents, which likely influence its physicochemical and biological properties.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[[6-oxo-5-[3-(trifluoromethyl)phenyl]sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O4S2/c1-12-5-3-8-16(13(12)2)26-18(28)11-32-20-25-10-17(19(29)27-20)33(30,31)15-7-4-6-14(9-15)21(22,23)24/h3-10H,11H2,1-2H3,(H,26,28)(H,25,27,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAFSJVOWFLLJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly as an anti-HIV agent. This article explores its chemical structure, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C21H18F3N3O4S2

- Molecular Weight : 497.5 g/mol

- IUPAC Name : 2-[[5-(2,4-dimethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

- PubChem CID : 50744391 .

Antiviral Activity

Research indicates that compounds similar to this compound exhibit potent anti-HIV activity. A study focusing on non-nucleoside reverse transcriptase inhibitors (NNRTIs) demonstrated that certain derivatives showed significant inhibitory effects against wild-type HIV strains and resistant mutants (e.g., K103N), with effective concentrations (EC50) in the nanomolar range .

Structure-Activity Relationship (SAR)

The structure of the compound plays a critical role in its biological activity. Modifications to the molecular structure can enhance or diminish its efficacy. For instance:

- The presence of a trifluoromethyl group has been associated with increased potency against various strains of HIV.

- Sulfonamide groups can influence the binding affinity and selectivity towards the target enzyme .

In Vivo Studies

In vivo studies have shown that certain derivatives of this compound can achieve promising pharmacokinetic profiles. For example, a related compound demonstrated an oral bioavailability of approximately 37% in rats, indicating potential for therapeutic use .

Toxicity and Safety Profile

Toxicological assessments revealed no mortality in animal models at certain dosages; however, some compounds resulted in decreased body weight post-administration. This highlights the need for careful evaluation of safety profiles during drug development .

Comparative Analysis of Related Compounds

The following table summarizes the biological activity of related compounds:

| Compound Name | EC50 (nM) | Activity | Notes |

|---|---|---|---|

| Compound A | 10.6 | Anti-HIV | Effective against wild-type and K103N mutant |

| Compound B | 17.7 | Moderate Anti-HIV | Less effective against prevalent strains |

| N-(2,3-dimethylphenyl)-... | TBD | TBD | Potential for further optimization |

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention in various scientific research fields due to its potential applications. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 497.5 g/mol. Its structure features a pyrimidine core, sulfonyl groups, and trifluoromethyl substituents, which contribute to its biological activity and chemical reactivity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound's ability to inhibit specific cancer cell lines has been demonstrated in vitro. For instance:

- Case Study : A study published in the MDPI journal examined the effects of similar compounds on cancer cell proliferation, showing significant inhibition rates at concentrations ranging from 10 to 100 µg/mL .

Antiviral Properties

The compound's structural characteristics suggest potential antiviral applications, particularly against RNA viruses. Research indicates that derivatives of similar structures have shown efficacy in inhibiting viral replication.

- Case Study : In a study on N-heterocycles as antiviral agents, compounds with similar functionalities exhibited effective blocking of viral proliferation . The specific mechanisms by which these compounds exert their antiviral effects are currently under investigation.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. Compounds with similar thiol and sulfonyl groups have demonstrated significant anti-inflammatory activity.

- Research Findings : In a comparative study, certain derivatives were tested for their anti-inflammatory effects, revealing that they significantly reduced inflammation markers in animal models .

Synthesis and Chemical Reactions

The synthesis of this compound involves multi-step reactions that include the formation of thioacetamides and sulfonamides. The methodologies employed for synthesis are critical for optimizing yield and purity.

| Step | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| 1 | Thioether Formation | 85 | |

| 2 | Sulfonamide Synthesis | 90 | |

| 3 | Acetamide Coupling | 75 |

Potential for Drug Development

Given its diverse biological activities, there is significant interest in developing this compound into a pharmaceutical agent. Ongoing research focuses on optimizing its pharmacokinetic properties and evaluating its safety profiles through preclinical trials.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group (-SO₂-) attached to the pyrimidinone ring is susceptible to nucleophilic substitution. In analogs, this group reacts with amines or alkoxides under basic conditions to form sulfonamides or sulfonate esters .

Example Reaction Pathway:

Key Conditions:

-

Temperature: 60–80°C for 6–12 hours.

Table 1: Reported Sulfonyl Group Reactivity in Analogs

| Reaction Type | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Aminolysis | Benzylamine | Sulfonamide | 72 | |

| Alkoxylation | Methanol | Sulfonate ester | 65 |

Oxidation and Reduction of Thioether Linkage

The thioether (-S-) bridge between the pyrimidinone and acetamide moieties undergoes oxidation to sulfoxides or sulfones. Hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) are common oxidants . Reduction with LiAlH₄ cleaves the S-C bond, yielding mercaptopyrimidinones .

Example Oxidation:

Table 2: Thioether Reactivity Data

| Reagent | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Sulfoxide | AcOH, 25°C, 4h | 58 | |

| mCPBA | Sulfone | DCM, 0°C to RT, 12h | 82 | |

| LiAlH₄ | Mercaptopyrimidinone | THF, reflux, 2h | 67 |

Hydrolysis of Acetamide Group

The acetamide side chain hydrolyzes under acidic or basic conditions to form carboxylic acids or amines. Acidic hydrolysis (HCl/H₂O) yields 2-((6-oxo-5-sulfonylpyrimidin-2-yl)thio)acetic acid, while basic conditions (NaOH/EtOH) produce thiol intermediates.

Example Acidic Hydrolysis:

Key Observations:

-

Acidic hydrolysis proceeds faster (2–4 hours) compared to basic (6–8 hours).

-

Steric hindrance from the 2,3-dimethylphenyl group slows reaction kinetics.

Cyclization Reactions Involving Pyrimidinone

The pyrimidinone core facilitates cyclization with electrophilic reagents. For example, reaction with chloroacetyl chloride forms a fused thiazole ring system .

Example Cyclization:

Conditions:

Electrophilic Aromatic Substitution (EAS)

Example Nitration:

Key Challenges:

-

Optimal conditions require low temperatures (-10°C).

Thioacetamide Substitution

The thioacetamide group (-S-C(=O)-NH-) participates in metal coordination and Suzuki-Miyaura cross-coupling. Palladium catalysts enable coupling with aryl boronic acids to form biaryl derivatives .

Example Coupling:

Table 3: Cross-Coupling Efficiency

| Boronic Acid | Catalyst | Yield (%) | Source |

|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂/XPhos | 75 | |

| 4-Methoxyphenyl | PdCl₂(dppf) | 68 |

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound shares structural motifs with several pyrimidine and thienopyrimidine derivatives. Key comparisons include:

Key Observations :

- Core Structure: The target and compounds 5.6/5.10 share a dihydropyrimidinone core, while the compound has a thienopyrimidine ring, which may enhance aromatic stacking or alter electron distribution .

- Substituents: Sulfonyl vs. Chloro: The target’s sulfonyl group (electron-withdrawing) contrasts with chloro substituents in 5.6/5.10, which may reduce metabolic stability compared to sulfonyl’s resistance to enzymatic cleavage . Trifluoromethyl: Both the target and compound include trifluoromethyl groups, known to enhance lipophilicity and bioavailability .

Physicochemical Properties

- Melting Points : Chlorinated analogs (5.6: 230°C; 5.10: >258°C) exhibit higher melting points than typical sulfonyl-containing compounds, suggesting stronger intermolecular forces (e.g., halogen bonding) . The target’s sulfonyl group may reduce crystallinity, lowering its melting point.

- Solubility : All compounds are likely DMSO-soluble (as inferred from NMR solvents in ), but the target’s trifluoromethyl and sulfonyl groups may improve aqueous solubility compared to chloro analogs .

ADMET Considerations

highlights that structural diversity (e.g., sulfonyl vs. chloro) impacts pharmacokinetic parameters. The target’s sulfonyl group may increase metabolic stability and reduce clearance compared to chloro analogs, while the trifluoromethyl group could enhance membrane permeability .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and characterization techniques for preparing this compound?

- Methodological Answer :

- Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. A representative approach involves refluxing intermediates (e.g., substituted pyrimidinones) with thiol-containing acetamides in ethanol, using sodium acetate as a base. For example, a similar compound (Yield: 80%) was synthesized by reacting a pyrimidinone derivative with a thioacetamide under reflux for 30 minutes .

- Characterization :

- 1H NMR : Assign peaks to aromatic protons (δ 7.28–7.82 ppm), NH groups (δ 10.10–12.50 ppm), and methyl/methylene groups (δ 2.19–4.12 ppm) .

- Elemental Analysis : Verify C, N, and S content (e.g., C: 45.29% found vs. 45.36% calculated) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 344.21) .

Q. Which structural features of this compound are critical for its reactivity and stability?

- Methodological Answer :

- Core Structure : The dihydropyrimidin-2-yl ring’s conjugation and electron-withdrawing sulfonyl group enhance stability and influence electrophilic substitution patterns .

- Thioacetamide Linkage : The sulfur atom in the thioether group increases nucleophilicity, facilitating reactions with electrophiles (e.g., alkyl halides) .

- Trifluoromethylphenyl Group : The CF3 moiety introduces steric and electronic effects, affecting solubility and binding interactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

- Methodological Answer :

- Design of Experiments (DoE) : Use statistical models (e.g., response surface methodology) to test variables like temperature, solvent polarity, and catalyst loading. For instance, flow-chemistry systems have been employed to optimize oxidation reactions, improving reproducibility and reducing byproducts .

- Controlled Copolymerization : Adjust monomer ratios (e.g., CMDA:DMDAAC) to stabilize intermediates and reduce side reactions, as demonstrated in polycationic dye-fixative synthesis .

Q. How should contradictory spectral data (e.g., NMR vs. elemental analysis) be resolved?

- Methodological Answer :

- Cross-Validation : Re-run analyses under standardized conditions (e.g., DMSO-d6 for NMR, high-purity standards for elemental analysis). For example, discrepancies in carbon content (45.29% vs. 45.36%) may arise from hygroscopic samples or incomplete combustion .

- Advanced Techniques : Use HSQC or DEPT NMR to resolve overlapping signals, or high-resolution mass spectrometry (HRMS) to confirm molecular formulae .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?

- Methodological Answer :

- Structural Modifications : Introduce substituents (e.g., halogens, methoxy groups) at the phenyl or pyrimidine rings to probe interactions with enzymes/receptors. For example, fluorophenyl groups in related compounds enhance binding affinity via hydrophobic interactions .

- Computational Modeling : Perform docking studies to predict binding modes with targets (e.g., kinases) and validate with in vitro assays .

Q. How can researchers address solubility challenges during in vitro assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.